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molecular formula C12H17NO5 B1468319 Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate CAS No. 870959-68-5

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Cat. No. B1468319
M. Wt: 255.27 g/mol
InChI Key: PDAFTWLEZIFYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate (3.19 g, 11.2 mmol) and Pd/C (10%, 0.3 g) in EtOAc (150 mL) was stirred under 1 atmosphere of hydrogen at room temperature for 6 hours, to afford methyl 2-amino-5-methoxy-4-(2-methoxyethoxyl)benzoate as a solid (2.699 g, 95%). 1H NMR (300 MHz, CDCl3) δ 7.30 (s, 1H), 6.17 (s, 1H), 5.55 (br, 2H), 4.14 (t, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.79 (t. 2H), 3.44 (s, 3H); LC-MS (ESI) m/z 256 (M+H)+.
Name
methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:16][CH2:17][CH2:18][O:19][CH3:20])=[CH:5][C:6]([N+:13]([O-])=O)=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].[H][H]>CCOC(C)=O.[Pd]>[NH2:13][C:6]1[CH:5]=[C:4]([O:16][CH2:17][CH2:18][O:19][CH3:20])[C:3]([O:2][CH3:1])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate
Quantity
3.19 g
Type
reactant
Smiles
COC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OCCOC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)OCCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.699 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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